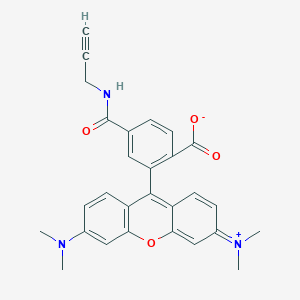

TAMRA alkyne, 6-isomer

Description

Properties

Molecular Formula |

C28H25N3O4 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoate |

InChI |

InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(28(33)34)23(14-17)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) |

InChI Key |

ZKVFIMYNEWHSCO-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAMRA alkyne, 6-isomer |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA Alkyne 6-Isomer: Core Applications and Methodologies

Tetramethylrhodamine (TAMRA) alkyne 6-isomer is a fluorescent probe extensively utilized in biological and biochemical research for the specific labeling of biomolecules.[1][2][3] This guide details its primary applications, experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Core Principles and Applications

TAMRA alkyne 6-isomer is a derivative of the bright, photostable orange-red fluorescent dye, TAMRA.[4][5] The key feature of this molecule is the terminal alkyne group, which enables it to participate in bio-orthogonal "click chemistry" reactions.[1][2][3] Specifically, it is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to covalently bond with molecules that have been tagged with an azide (B81097) group.[1][2][6]

This highly specific and efficient ligation chemistry allows for the precise labeling of a wide array of biomolecules in complex biological samples with minimal background interference.[6][7]

Primary applications include:

-

Fluorescent Labeling of Biomolecules: Covalent attachment to azide-modified proteins, peptides, DNA, and RNA for visualization and tracking.[4]

-

Cellular Imaging: Used in live-cell imaging and cell proliferation assays to visualize cellular components and processes.[4][8]

-

Nucleic Acid Detection: Employed in quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).[3][4]

-

Förster Resonance Energy Transfer (FRET): Acts as an acceptor dye when paired with a suitable donor fluorophore, such as FAM, to study molecular interactions.[2][3][5]

-

Protein Synthesis and Modification Studies: Detection of newly synthesized proteins or post-translationally modified proteins that have been metabolically labeled with an azide-containing amino acid analog.[9][10]

Quantitative Data

The photophysical properties of TAMRA alkyne 6-isomer are critical for designing and optimizing fluorescence-based experiments.

| Property | Value | Source |

| Excitation Maximum (Ex) | ~541-555 nm | [1][5] |

| Emission Maximum (Em) | ~567-580 nm | [1][5] |

| Molar Extinction Coefficient | 84,000 - 95,000 M⁻¹cm⁻¹ | [10][11] |

| Fluorescence Quantum Yield | ~0.1 - 0.5 | [5][11] |

| Molecular Formula | C₂₈H₂₅N₃O₄ | [2][6] |

| Molecular Weight | ~467.53 g/mol | [2][6] |

Experimental Protocols

The following is a generalized protocol for the fluorescent labeling of azide-modified proteins in a cell lysate using TAMRA alkyne 6-isomer via a CuAAC reaction. This protocol is synthesized from established methodologies.[9][12][13]

Materials:

-

Cell lysate containing azide-modified protein of interest.

-

TAMRA alkyne 6-isomer stock solution (e.g., 1 mM in DMSO).

-

Triazole ligand (e.g., TBTA or THPTA) stock solution (200 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (200 mM in H₂O).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (400 mM in H₂O) or Sodium Ascorbate (freshly prepared, 1.75 mM).[9][14]

-

1x Phosphate-Buffered Saline (PBS), pH 7.8.

-

Microcentrifuge tubes.

Procedure:

-

Prepare the Protein Sample: In a microcentrifuge tube, dilute the protein lysate with 1x PBS to the desired final concentration and volume.

-

Prepare the Click Reaction Cocktail: In a separate tube, prepare the reaction cocktail immediately before use. For a 1 ml final reaction volume, add the components in the following order, vortexing briefly after each addition:[9]

-

To 1 ml of 1x PBS, add:

-

1 µl of 200 mM triazole ligand (final concentration: 200 µM).

-

0.2 µl of 1 mM TAMRA alkyne (final concentration: 0.2 µM).

-

1 µl of 400 mM TCEP solution (final concentration: 400 µM).

-

1 µl of 200 mM CuSO₄ (final concentration: 200 µM).

-

-

Initiate the Reaction: Add the freshly prepared click reaction cocktail to the protein sample.

-

Incubation: Mix the reaction thoroughly by vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins or to improve yield, incubation can be performed overnight at 4°C on a rotator.[9]

-

Stop Reaction & Downstream Processing: The reaction can be stopped by adding a chelating agent like EDTA. The TAMRA-labeled protein is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification via affinity chromatography.

Note: Concentrations and incubation times may need to be optimized depending on the specific protein and experimental setup. Some protocols suggest adding the reagents sequentially directly to the protein lysate.[9]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of TAMRA alkyne 6-isomer.

Caption: Principle of CuAAC labeling with TAMRA alkyne.

Caption: Workflow for labeling proteins with TAMRA alkyne.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. TAMRA dye for labeling in life science research [baseclick.eu]

- 5. lifetein.com [lifetein.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. interchim.fr [interchim.fr]

- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. cenmed.com [cenmed.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of TAMRA Alkyne 6-Isomer

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of TAMRA (Tetramethylrhodamine) alkyne 6-isomer, a widely used fluorescent probe in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing fluorescent labeling techniques.

Core Chemical Properties

TAMRA alkyne 6-isomer is a derivative of the xanthene dye, tetramethylrhodamine. The presence of a terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3][4] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems.[1]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of TAMRA alkyne 6-isomer are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][2] |

| Molecular Weight | 467.5 g/mol | [1] |

| CAS Number | 1352649-44-5 | [1] |

| Appearance | Dark red solid | [5] |

| Solubility | Soluble in DMF, DMSO, and alcohols | [1] |

| Excitation Maximum (λex) | 541 nm | [1][3] |

| Emission Maximum (λem) | 567 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ at 541 nm | [1][6] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1][6] |

| Purity (HPLC) | ≥95% | [1] |

Storage and Stability

For long-term storage, TAMRA alkyne 6-isomer should be kept at -20°C, protected from light and moisture.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.

Synthesis

Experimental Protocols

The primary application of TAMRA alkyne 6-isomer is the fluorescent labeling of azide-modified biomolecules through CuAAC. Below is a general protocol for the labeling of an azide-modified protein.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

TAMRA alkyne 6-isomer

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 100 mM in DMSO/water)

-

Purification column (e.g., size-exclusion chromatography) to remove excess reagents.

Procedure:

-

Prepare a stock solution of TAMRA alkyne 6-isomer: Dissolve the solid TAMRA alkyne 6-isomer in DMSO or DMF to a final concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in order:

-

Azide-modified protein (final concentration typically 1-10 µM)

-

TAMRA alkyne 6-isomer stock solution (final concentration typically 2-10 fold molar excess over the protein)

-

Copper-chelating ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.

-

Copper(II) sulfate solution (final concentration typically 50-100 µM).

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This reduces the Cu(II) to the catalytic Cu(I) species.

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary depending on the specific protein and reaction conditions.

-

Purify the labeled protein: Remove the excess TAMRA alkyne, copper, and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Characterize the labeled protein: Confirm the labeling efficiency and protein integrity using techniques such as SDS-PAGE with in-gel fluorescence scanning, and measure the protein concentration and degree of labeling using UV-Vis spectroscopy.

Visualizations

Chemical Structure of TAMRA Alkyne 6-Isomer

Caption: Chemical structure of TAMRA alkyne 6-isomer.

Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

References

TAMRA Alkyne 6-Isomer: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Tetramethylrhodamine (TAMRA) alkyne 6-isomer. This bright, orange-red fluorescent probe is a valuable tool for the specific labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Its robust photophysical characteristics and bioorthogonal reactivity make it a staple in various life science research and drug development applications.

Core Spectral and Physicochemical Properties

TAMRA alkyne 6-isomer is a derivative of the well-established TAMRA fluorophore, featuring a terminal alkyne group that allows for covalent attachment to azide-modified molecules. The 6-isomer designation refers to the substitution pattern on the rhodamine core. Its spectral properties are nearly identical to other TAMRA derivatives, making it compatible with existing fluorescence microscopy and detection instrumentation.

Below is a summary of the key quantitative data for TAMRA alkyne 6-isomer.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 541 nm | [1][2] |

| Emission Maximum (λem) | 567 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1][3] |

| Molecular Weight | 467.52 g/mol | [1] |

| Molecular Formula | C₂₈H₂₅N₃O₄ | [1] |

| Solubility | Good in DMF, DMSO, and alcohols | [1] |

Experimental Protocols

Detailed methodologies for the characterization and application of TAMRA alkyne 6-isomer are crucial for obtaining reliable and reproducible results. The following sections provide protocols for determining its spectral properties and for its use in labeling biomolecules via click chemistry.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of unconjugated TAMRA alkyne 6-isomer using a fluorometer.

Materials:

-

TAMRA alkyne 6-isomer

-

High-purity solvent (e.g., ethanol (B145695) or DMSO)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of TAMRA alkyne 6-isomer in a suitable solvent (e.g., 1 mM in DMSO).

-

Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., ethanol) to a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (around 567 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 560 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (around 541 nm).

-

Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This protocol provides a general method for the covalent labeling of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with TAMRA alkyne 6-isomer.

Materials:

-

Azide-modified biomolecule

-

TAMRA alkyne 6-isomer

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of TAMRA alkyne 6-isomer (e.g., 10 mM in DMSO).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of TAMRA alkyne 6-isomer (typically 2-10 equivalents).

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for sodium ascorbate.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing may be required.

-

Purification: Remove the unreacted TAMRA alkyne and catalyst components from the labeled biomolecule using a suitable purification method, such as size-exclusion chromatography, dialysis, or spin filtration.

-

Confirmation of Labeling: Confirm successful labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and the excitation maximum of TAMRA (around 541 nm). The degree of labeling can be calculated from these values.

Visualizations

The following diagrams illustrate the experimental workflow for biomolecule labeling and a representative signaling pathway where a TAMRA-labeled component could be used for detection.

Applications in Research and Drug Development

The bioorthogonal nature of the click reaction allows for the specific labeling of target molecules even in complex biological mixtures, making TAMRA alkyne 6-isomer a versatile tool for a wide range of applications:

-

Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins, nucleic acids, and other biomolecules within fixed or living cells.

-

Flow Cytometry: Quantify and sort cell populations based on the presence of a labeled target.

-

Förster Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore, TAMRA can act as an acceptor to study molecular interactions and conformational changes.

-

High-Throughput Screening: Develop fluorescence-based assays for drug discovery and target validation.

-

Proteomics and Genomics: Label and identify newly synthesized proteins or nucleic acids to study cellular metabolism and dynamics.

References

TAMRA Alkyne for Protein Labeling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA) alkyne, a fluorescent probe widely utilized for the targeted labeling of proteins. We will delve into its core properties, detailed experimental protocols for its application in bioorthogonal chemistry, and its role in elucidating complex biological processes.

Introduction to TAMRA Alkyne and Click Chemistry

TAMRA is a bright, photostable rhodamine-based fluorophore that emits in the orange-red region of the visible spectrum. The alkyne functional group appended to the TAMRA core allows for its highly specific covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool for studying proteins in their native environment.[1][2]

The specificity of the click reaction arises from the fact that both azide (B81097) and alkyne groups are absent in most biological systems. This allows for the precise labeling of target proteins that have been metabolically, enzymatically, or chemically engineered to contain a corresponding azide group, with minimal off-target effects.

Core Properties and Quantitative Data

The selection of a fluorescent probe is critical for the success of any labeling experiment. TAMRA alkyne offers a robust set of photophysical properties suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting.

Table 1: Quantitative Properties of TAMRA Alkyne

| Property | Value | Source(s) |

| Molecular Weight | ~467.5 g/mol (isomer dependent) | [3][4] |

| Excitation Maximum (λex) | 541-556 nm | [3][5] |

| Emission Maximum (λem) | 567-580 nm | [3] |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | [3][4][6] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [3][6] |

| Solubility | Good in DMSO, DMF | [3][5] |

Note: The exact photophysical properties can vary slightly depending on the specific isomer (5-TAMRA or 6-TAMRA) and the local microenvironment of the dye once conjugated to a protein.

Table 2: Comparison of TAMRA Alkyne with Other Common Fluorescent Alkyne Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |

| TAMRA Alkyne | 541-556 | 567-580 | 84,000 - 95,000 | ~0.1 | Bright, photostable, well-established dye. |

| Fluorescein (FAM) Alkyne | ~490 | ~513 | ~80,000 | High | Bright green fluorescence, but more susceptible to photobleaching and pH changes. |

| Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.2 | Very bright and photostable, but can be more expensive. |

| Cy5 Alkyne | ~650 | ~670 | ~250,000 | ~0.2 | Far-red fluorescence, good for multiplexing and reducing background autofluorescence. |

Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified proteins with TAMRA alkyne. Optimization may be required depending on the specific protein, cell type, and experimental goals.

Metabolic Labeling of Proteins with an Azide-Modified Amino Acid

This protocol describes the incorporation of an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.

Materials:

-

Mammalian cells of interest

-

Cell culture medium (methionine-free)

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

-

Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

-

Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA).

-

The azide-labeled proteome is now ready for click chemistry conjugation with TAMRA alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol details the "click" reaction between the azide-labeled proteome and TAMRA alkyne.

Materials:

-

Azide-labeled cell lysate (from Protocol 3.1)

-

TAMRA alkyne (stock solution in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (stock solution in DMSO/water)

-

Sodium ascorbate (B8700270) (freshly prepared stock solution in water)

Procedure:

-

In a microcentrifuge tube, combine the following reagents in order:

-

Azide-labeled cell lysate (50-100 µg of total protein)

-

PBS to a final volume of ~85 µL

-

TAMRA alkyne to a final concentration of 10-50 µM

-

CuSO₄ to a final concentration of 100 µM

-

THPTA or TBTA to a final concentration of 500 µM

-

-

Vortex the mixture gently.

-

Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The TAMRA-labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Visualizations of Workflows and Concepts

General Experimental Workflow for Protein Labeling

Caption: General workflow for metabolic labeling and subsequent fluorescent tagging of proteins using TAMRA alkyne.

Conceptual Diagram of a Signaling Pathway Investigation

Caption: Conceptual workflow for identifying components of a signaling pathway using metabolic labeling and TAMRA alkyne.

Applications in Research and Drug Development

The ability to specifically label and visualize proteins with TAMRA alkyne has a wide range of applications:

-

Proteome Profiling: Global analysis of newly synthesized proteins in response to various stimuli or in different disease states.[7][8]

-

Post-Translational Modification (PTM) Analysis: Identification and characterization of proteins with specific PTMs, such as glycosylation or phosphorylation, by using azide-modified substrates.[8]

-

Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes using probes that contain an alkyne handle for subsequent TAMRA alkyne conjugation.

-

Target Engagement Studies: Assessing whether a drug candidate interacts with its intended protein target within a complex biological system.

-

High-Content Screening: Automated imaging and analysis of cellular processes in response to compound libraries.

Conclusion

TAMRA alkyne, in conjunction with click chemistry, provides a powerful and versatile platform for the fluorescent labeling of proteins. Its bright signal, photostability, and the bioorthogonality of the azide-alkyne cycloaddition reaction have made it an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of the proteome and its dynamic regulation. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of TAMRA alkyne in a variety of research applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 5-TAMRA alkyne | AAT Bioquest [aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. cenmed.com [cenmed.com]

- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to the Solubility and Application of TAMRA Alkyne 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and application of TAMRA (Tetramethylrhodamine) alkyne 6-isomer, a widely used fluorescent probe in bioconjugation and cellular imaging. This document details its solubility in various organic solvents, provides a comprehensive experimental protocol for its use in click chemistry, and illustrates a typical experimental workflow.

Core Topic: TAMRA Alkyne 6-Isomer

TAMRA alkyne 6-isomer is a derivative of the popular orange-red fluorescent dye, tetramethylrhodamine. The presence of a terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This specific ligation chemistry enables the precise labeling of a wide range of biological targets, including proteins, nucleic acids, and glycans, for visualization and quantification.[2][3]

Data Presentation: Solubility Profile

The solubility of TAMRA alkyne 6-isomer is a critical factor in the preparation of stock solutions for labeling experiments. The compound exhibits good solubility in common polar aprotic organic solvents.

| Solvent | Reported Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | 106.95 mM[1] | Ultrasonic treatment may be required for complete dissolution. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1] |

| Good solubility[4][5][6] | - | A common solvent for preparing high-concentration stock solutions. | |

| N,N-Dimethylformamide (DMF) | Good solubility[4][6] | - | An alternative to DMSO for preparing stock solutions. |

| Alcohols (e.g., Methanol, Ethanol) | Good solubility[4] | - | Generally soluble, but quantitative data is less commonly reported compared to DMSO and DMF. The parent compound, 6-TAMRA, is soluble in methanol.[7] |

| Water | Low solubility[5] | - | Not recommended as a primary solvent for stock solutions. |

Table 1: Solubility of TAMRA Alkyne 6-Isomer in Various Solvents.

Experimental Protocols: Labeling of Azide-Modified Biomolecules

This section details a general protocol for the copper-catalyzed click chemistry (CuAAC) reaction to label an azide-modified biomolecule (e.g., a protein or an oligonucleotide) with TAMRA alkyne 6-isomer.

Materials:

-

TAMRA alkyne 6-isomer

-

Azide-modified biomolecule

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin column) appropriate for the biomolecule.

Procedure:

-

Preparation of Stock Solutions:

-

TAMRA Alkyne Stock Solution: Dissolve TAMRA alkyne 6-isomer in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Store protected from light at -20°C.

-

Copper Catalyst Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Ligand Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

-

Reducing Agent Stock Solution: Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the TAMRA alkyne stock solution to the reaction mixture. The final concentration of the alkyne probe is typically in a 2-10 fold molar excess over the azide-modified biomolecule.

-

Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted TAMRA alkyne and copper catalyst from the labeled biomolecule using a suitable purification method. For proteins, size-exclusion chromatography or a spin desalting column is often used. For oligonucleotides, ethanol (B145695) precipitation may be appropriate.

-

-

Storage:

-

Store the purified, TAMRA-labeled biomolecule under conditions appropriate for its stability, typically at 4°C or -20°C, protected from light.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with TAMRA alkyne 6-isomer using copper-catalyzed click chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAMRA dye for labeling in life science research [baseclick.eu]

- 3. researchgate.net [researchgate.net]

- 4. TAMRA alkyne, 6-isomer, 1352649-44-5 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. biotium.com [biotium.com]

A Technical Guide to the Photostability and Quantum Yield of TAMRA Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (B1193902) (TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, prized for its bright orange-red fluorescence, robust photostability, and versatile conjugation chemistry.[1] These characteristics have established TAMRA as a workhorse fluorophore in a vast array of biochemical and biomedical applications, including fluorescence microscopy, DNA sequencing, real-time PCR, and Förster Resonance Energy Transfer (FRET) assays.[2][3]

This technical guide provides an in-depth analysis of two critical photophysical properties of TAMRA dyes: quantum yield and photostability. A thorough understanding of these parameters is essential for designing and executing sensitive, reproducible, and quantitative fluorescence-based experiments. This document consolidates key quantitative data, details established experimental protocols for their measurement, and visualizes critical workflows and processes to aid researchers in the effective application of TAMRA and its derivatives.

Quantitative Data on TAMRA Dye Properties

The photophysical properties of TAMRA can vary based on factors such as the specific isomer (5-TAMRA or 6-TAMRA), conjugation to a biomolecule, solvent, and pH.[2] The following tables summarize key quantitative data for common TAMRA derivatives to facilitate comparison.

Table 1: Fluorescence Quantum Yield of TAMRA Derivatives

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorophore.

| Dye Derivative | Quantum Yield (Φ) | Typical Conditions / Notes |

| 5-TAMRA / 6-TAMRA (general) | ~0.1 - 0.3 | Varies with solvent, pH, and conjugation state.[2] |

| 5-TAMRA, SE (NHS Ester) | 0.1 | Amine-reactive form, value commonly cited by manufacturers. |

| 6-TAMRA, SE (NHS Ester) | 0.1 | Amine-reactive form, value commonly cited by manufacturers. |

| Tetramethylrhodamine (TMR) | ~0.41 | Parent rhodamine structure.[4] |

Note: The fluorescence of TAMRA is known to be quenched by adjacent guanine (B1146940) nucleotides in labeled oligonucleotides and can be sensitive to alkaline environments (pH > 8.0).[5]

Table 2: Photostability of TAMRA Dyes

Photostability refers to a fluorophore's ability to resist irreversible photochemical destruction (photobleaching) upon exposure to excitation light. While TAMRA is widely regarded as highly photostable, quantitative data is often presented as a photobleaching probability or lifetime under specific illumination conditions rather than a standardized quantum yield of photobleaching.[4][6]

| Dye | Photostability Metric | Value | Conditions / Notes |

| TAMRA | Qualitative Assessment | High / Good | Generally more photostable than fluorescein (B123965) (FAM).[4][5] |

| Tetramethylrhodamine (TMR) | Photobleaching Probability (p_b) | 10⁻⁶ - 10⁻⁷ | In aqueous solution at low excitation irradiances (< 10³ W/cm²).[7] |

Experimental Protocols

Accurate determination of quantum yield and photostability is critical for characterizing new dye conjugates or validating performance under specific experimental conditions.

Protocol for Determining Relative Fluorescence Quantum Yield

The most common method for measuring quantum yield is the comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[8]

A. Materials and Equipment:

-

Fluorophore Standard: A well-characterized dye with a known quantum yield in the same solvent as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Sample: TAMRA dye or TAMRA-conjugate of interest.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, PBS).

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission.

-

Cuvettes: 1 cm path length quartz cuvettes.

B. Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of the TAMRA sample and the quantum yield standard in the same solvent.

-

Prepare Serial Dilutions: Create a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Using the spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (e.g., 545 nm).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.

-

The emission spectrum should be corrected for the wavelength-dependent response of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the TAMRA sample (Φ_X) using the following equation:[2]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the slopes from the plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used, this term is 1).

-

-

Protocol for Assessing Photostability (Photobleaching)

This protocol outlines a method to compare the photostability of a fluorophore by measuring its fluorescence decay under continuous illumination.

A. Materials and Equipment:

-

Fluorescence Microscope: Equipped with a suitable laser line (e.g., 532 nm or 561 nm), objective, and a sensitive camera (e.g., EMCCD).

-

Sample: TAMRA-labeled specimen (e.g., fixed cells with TAMRA-conjugated antibodies, immobilized biomolecules on a coverslip).

-

Imaging Buffer: A buffer appropriate for the sample.

B. Methodology:

-

Sample Preparation: Prepare the sample on a microscope slide or coverslip. Immobilization is crucial to ensure the same molecules are imaged over time.

-

Locate Region of Interest (ROI): Identify a suitable area of the sample with clear fluorescence.

-

Set Imaging Parameters:

-

Adjust the laser power to a level relevant to your intended application. Keep this power constant throughout the experiment.

-

Set the camera exposure time and gain.

-

-

Acquire Time-Lapse Images: Begin continuous illumination of the ROI and acquire a time-lapse series of images at a fixed frame rate (e.g., 1 frame per second) until the fluorescence signal has significantly diminished.

-

Data Analysis:

-

Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the intensity of a region with no fluorescent signal.

-

Plot the normalized, background-corrected fluorescence intensity as a function of time.

-

The rate of decay provides a measure of photostability. The time taken for the intensity to decrease to half its initial value (t₁/₂) can be used as a comparative metric. A longer t₁/₂ indicates higher photostability.

-

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of TAMRA dyes.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Experimental Workflow for Assessing Photostability.

References

- 1. Photobleaching time distribution of a single tetramethylrhodamine molecule in agarose gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. genelink.com [genelink.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

An In-depth Technical Guide to the Storage and Handling of TAMRA Alkyne Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for 5(6)-Carboxytetramethylrhodamine (TAMRA) alkyne powder, a fluorescent probe critical for various biochemical applications, including copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. Adherence to these guidelines is paramount to ensure the reagent's stability, performance, and the generation of reliable experimental data.

Core Principles of TAMRA Alkyne Storage

TAMRA alkyne is a sensitive reagent susceptible to degradation from light, moisture, and improper temperatures. The consensus from leading suppliers underscores a tripartite storage strategy: cold, dark, and dry.

Key Storage and Handling Parameters

Proper storage is crucial for maintaining the integrity and reactivity of TAMRA alkyne powder. The following table summarizes the recommended quantitative data for storage and handling, compiled from various supplier datasheets.

| Parameter | Recommended Condition | Notes |

| Long-Term Storage Temperature | -20°C | This is the most consistently recommended temperature for maintaining long-term stability.[1][2][3][4][5] |

| Short-Term Storage Temperature | 0 - 4°C (days to weeks) | For brief periods, refrigeration is acceptable. |

| Shipping Condition | Ambient Temperature | The stability of the powder allows for shipping at room temperature for up to three weeks.[1][2][5][6] |

| Light Exposure | Protect from light | TAMRA is a fluorophore and is susceptible to photobleaching. Store in the dark.[1][2][3][4] |

| Moisture | Desiccate / Keep dry | The alkyne group can be sensitive to moisture. Storing with a desiccant is recommended.[1][3][5] |

| Form | Solid powder | Typically appears as a dark red or purple amorphous solid.[2][5] |

| Shelf Life | 12 to >36 months | Varies by supplier. Proper storage ensures a shelf life of at least 12-24 months, with some sources indicating stability for over 3 years.[1][2] |

| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. At -20°C, use within a month; at -80°C, stable for up to 6 months. |

Experimental Protocols

Preparation of TAMRA Alkyne Stock Solution

A fundamental step in utilizing TAMRA alkyne is the preparation of a concentrated stock solution, which is then diluted to the final working concentration for labeling reactions.

Materials:

-

TAMRA alkyne powder

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]

-

Microcentrifuge tubes

-

Vortex mixer

Methodology:

-

Allow the TAMRA alkyne powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until all the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in a Cell Lysate

This protocol outlines a typical workflow for labeling azide-modified proteins in a complex mixture, such as a cell lysate, with TAMRA alkyne for subsequent in-gel fluorescence detection.[1][2][7]

Materials:

-

Azide-modified protein sample (e.g., cell lysate containing metabolically labeled proteins with azido-sugars or amino acids)

-

TAMRA alkyne stock solution (10 mM in DMSO)

-

Click-iT™ Protein Reaction Buffer Kit (or individual components: copper (II) sulfate (B86663) (CuSO₄), and a reducing agent like Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))[2][4]

-

Triazole ligand (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)) to stabilize the Cu(I) ion and enhance the reaction.[4][7][8]

-

Methanol (B129727) and Chloroform for protein precipitation

-

SDS-PAGE reagents and system

-

Fluorescence gel imager

Methodology:

-

Sample Preparation: In a microcentrifuge tube, combine up to 50 µL of your azide-modified protein lysate (1-5 mg/mL) with the reaction buffer components.[7]

-

Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In a separate tube, mix the reaction buffer, TAMRA alkyne stock solution (final concentration typically 10-100 µM), copper(II) sulfate (final concentration ~1 mM), and the triazole ligand.[9]

-

Initiation of the Click Reaction: Add a freshly prepared reducing agent (e.g., sodium ascorbate, final concentration 1-5 mM) to the reaction cocktail to reduce Cu(II) to the catalytic Cu(I) species.[2][7] Immediately add the initiated cocktail to the protein sample.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[7]

-

Protein Precipitation: To remove unreacted dye and other small molecules, precipitate the labeled proteins. This is typically achieved by adding a sequence of methanol, chloroform, and water, followed by centrifugation to pellet the protein.[2][3]

-

Washing: Wash the protein pellet with cold methanol to remove any remaining contaminants.

-

Sample Resuspension: Resuspend the air-dried protein pellet in an appropriate buffer for downstream analysis, such as SDS-PAGE loading buffer.[1]

-

In-Gel Fluorescence Detection: Separate the labeled proteins via SDS-PAGE. After electrophoresis, the gel can be directly imaged using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA (typically ~555 nm excitation and ~580 nm emission).[10]

Visualizing the Workflow

The following diagrams illustrate the key logical steps and workflows described in this guide.

Caption: Workflow for proper storage and stock solution preparation of TAMRA alkyne.

Caption: Experimental workflow for CuAAC labeling of proteins with TAMRA alkyne.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. vectorlabs.com [vectorlabs.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. lifetein.com [lifetein.com]

Bioorthogonal Labeling with TAMRA Alkyne: A Technical Guide for Researchers

An in-depth exploration of the principles, applications, and methodologies of employing TAMRA alkyne in bioorthogonal chemistry for advanced biological research and drug development.

Introduction to Bioorthogonal Chemistry and Click Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high specificity, efficiency, and biocompatibility, making them invaluable tools for labeling and visualizing biomolecules in their natural environment. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] To circumvent concerns about copper toxicity in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.[2]

TAMRA Alkyne: A Versatile Fluorophore for Bioorthogonal Labeling

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore that exhibits orange-red fluorescence, making it a popular choice for a wide range of biological imaging applications.[3][4] Its spectral properties are well-characterized, with an excitation maximum around 555 nm and an emission maximum around 580 nm.[4][5] The alkyne functional group allows for its direct participation in click chemistry reactions, enabling the covalent attachment of the TAMRA dye to azide-modified biomolecules.[1][6] This approach offers a powerful method for fluorescently labeling proteins, peptides, nucleic acids, and glycans for subsequent visualization and analysis.[2][4]

Core Principles of TAMRA Alkyne Labeling

The fundamental principle behind bioorthogonal labeling with TAMRA alkyne involves a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. This can be achieved, for example, by introducing non-canonical amino acids or sugars bearing an azide moiety. Subsequently, the azide-modified biomolecule is treated with TAMRA alkyne, which selectively reacts with the azide via click chemistry to form a stable, fluorescently labeled conjugate.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core reaction and a typical experimental workflow for bioorthogonal labeling using TAMRA alkyne.

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA Alkyne.

Figure 2: General Experimental Workflow for Bioorthogonal Labeling.

Quantitative Data Summary

The following table summarizes key quantitative properties of TAMRA relevant to its use in bioorthogonal labeling.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [5] |

| Emission Maximum (λem) | ~580 nm | [5] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | 0.3 - 0.5 | [5] |

Detailed Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is adapted from procedures for labeling azide-modified proteins in a cellular lysate.[7]

Materials:

-

Cell lysate containing azide-modified proteins

-

TAMRA alkyne (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (400 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand (200 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (200 mM stock in water)

-

1x Phosphate-Buffered Saline (PBS), pH 7.8

-

Protein precipitation solution (e.g., acetone (B3395972) or methanol/chloroform)

Procedure:

-

To 1 mL of cell lysate in 1x PBS, add the following reagents in order, vortexing after each addition:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Precipitate the proteins to remove excess reagents.

-

Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells.

Materials:

-

Live cells with surface-expressed azide-modified biomolecules

-

TAMRA-DBCO (dibenzocyclooctyne) or other strained alkyne (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare the labeling solution by diluting the TAMRA-DBCO stock in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing cell culture medium and wash the cells once with PBS.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.

-

The cells are now ready for imaging or other downstream analysis.

Applications in Research and Drug Development

Bioorthogonal labeling with TAMRA alkyne has a wide array of applications in both fundamental research and therapeutic development.

-

Protein Labeling and Visualization: Site-specific labeling of proteins allows for the study of their localization, trafficking, and interactions within living cells.[9]

-

Glycan Imaging: Metabolic labeling with azide-containing sugars enables the visualization of glycosylation patterns, which are often altered in disease states.

-

Nucleic Acid Labeling: Incorporation of azide-modified nucleotides allows for the tracking of DNA replication and RNA synthesis.

-

Drug Target Identification: "Clickable" drug analogues can be used to identify their cellular binding partners.

-

High-Throughput Screening: The robustness and specificity of click chemistry make it suitable for automated screening assays.[4]

Troubleshooting and Considerations

-

Non-specific Binding: In some cases, TAMRA alkyne may exhibit non-specific binding to proteins or cellular components.[7] To mitigate this, it is crucial to include proper controls, such as cells that have not been metabolically labeled with an azide. Optimizing the concentration of the TAMRA alkyne and the washing steps can also help reduce background fluorescence.

-

Copper Toxicity: For live-cell imaging using CuAAC, the concentration of copper should be minimized, and the use of copper-chelating ligands is essential to reduce cytotoxicity.[2] Alternatively, SPAAC offers a copper-free approach.[2]

-

Reaction Efficiency: The efficiency of the click reaction can be influenced by factors such as pH, temperature, and the accessibility of the azide and alkyne groups. Optimization of these parameters may be necessary for specific applications.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. TAMRA dye for labeling in life science research [baseclick.eu]

- 5. lifetein.com [lifetein.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous dual protein labeling using a triorthogonal reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TAMRA Alkyne 6-Isomer Click Chemistry in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of TAMRA alkyne 6-isomer in click chemistry applications for labeling and imaging of biomolecules in cells. The protocols described herein are intended to serve as a starting point, and optimization may be required for specific cell types and experimental conditions.

Introduction to TAMRA Alkyne 6-Isomer and Click Chemistry

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely used in cellular imaging.[1] The 6-isomer of TAMRA alkyne is a derivative of TAMRA containing a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems with minimal background.[3][4]

Click chemistry with TAMRA alkyne 6-isomer is a powerful tool for a variety of applications, including:

-

Visualization of newly synthesized proteins: By metabolically incorporating azide-containing amino acid analogs, researchers can specifically label and image proteins synthesized within a defined time window.

-

Glycoprotein labeling and trafficking: Metabolic labeling with azide-modified sugars allows for the visualization and tracking of glycoproteins.

-

Studying protein-protein interactions: In combination with other labeling techniques, click chemistry can be used to investigate the spatial and temporal dynamics of protein complexes.

-

High-throughput screening: The robust nature of the click reaction makes it suitable for automated, high-content imaging applications in drug discovery.

Key Performance Indicators

The choice of fluorophore and labeling strategy can significantly impact experimental outcomes. The following table summarizes the key spectral properties of TAMRA.

| Property | TAMRA |

| Excitation Maximum (λex) | ~541-555 nm[2][5] |

| Emission Maximum (λem) | ~567-580 nm[2][5] |

| Molar Extinction Coefficient | ~95,000 cm⁻¹M⁻¹[5] |

| Quantum Yield | ~0.1-0.3 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with Azide-Modified Amino Acids

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight in a complete culture medium.

-

Methionine Starvation (Optional but Recommended): To increase the incorporation of AHA, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in a methionine-free medium for 1-2 hours.

-

Metabolic Labeling: Replace the methionine-free medium with a fresh methionine-free medium supplemented with 25-50 µM AHA. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal (typically 4-16 hours).

-

Washing: After incubation, aspirate the labeling medium and wash the cells three times with warm PBS to remove unincorporated AHA.

-

Proceed to Click Chemistry Reaction: The cells are now ready for the click chemistry reaction with TAMRA alkyne 6-isomer.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Live Cell Imaging

This protocol describes the copper-catalyzed click reaction to label azide-modified proteins with TAMRA alkyne 6-isomer in live cells.

Materials:

-

Cells with metabolically incorporated azides (from Protocol 1)

-

TAMRA alkyne 6-isomer

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

DPBS or other suitable imaging buffer

Procedure:

-

Prepare Stock Solutions:

-

TAMRA alkyne 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 250 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.

-

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order. The final concentrations provided are a starting point and may require optimization.

| Reagent | Stock Concentration | Volume for 1 mL Cocktail | Final Concentration |

| DPBS | - | to 1 mL | - |

| TAMRA alkyne 6-isomer | 10 mM | 1 µL | 10 µM |

| CuSO₄:THPTA (1:5 pre-mixed) | 50 mM:250 mM | 2 µL | 100 µM:500 µM |

| Sodium Ascorbate | 500 mM | 10 µL | 5 mM |

-

Cell Labeling:

-

Wash the azide-labeled cells twice with DPBS.

-

Add the click reaction cocktail to the cells and incubate for 10-30 minutes at room temperature, protected from light.

-

-

Washing: Aspirate the click reaction cocktail and wash the cells three times with DPBS.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red filters).

Quantitative Data Summary

The following tables summarize quantitative data from various studies using click chemistry for cellular labeling. These values can serve as a reference for expected outcomes and for optimizing experimental parameters.

Table 1: Cell Viability after Copper-Catalyzed Click Chemistry

| Cell Line | Copper Concentration (µM) | Ligand | Incubation Time (min) | Cell Viability (%) |

| OVCAR5 | 100 | THPTA (200 µM) | 10 | ~75%[6] |

| Jurkat | 50 | THPTA (250 µM) | 5 | >95% |

| HeLa | 100 | THPTA (500 µM) | 30 | ~80% |

Table 2: Click Reaction Efficiency in Cells [6]

| Cellular Compartment | Ligand | Reaction Yield (%) |

| Membrane Proteins | Tat-conjugated THPTA | >18% |

| Cytosolic Proteins | Tat-conjugated THPTA | ~0.8% |

| Cytosolic Proteins (with NEM treatment) | Tat-conjugated THPTA | ~14% |

Table 3: Quantification of Labeled Protein Uptake by Flow Cytometry [7]

| Cell Line | Labeled Protein | Incubation Time (h) | Relative Uptake (Normalized) |

| SH-SY5Y | l-Aβ(42)-TAMRA | 2 | ~5 |

| SH-SY5Y | d-Aβ(42)-TAMRA | 2 | 1 |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GPCR signaling and trafficking visualized with click chemistry.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak fluorescent signal | - Inefficient metabolic labeling. - Incomplete click reaction. - Low abundance of the target molecule. - Photobleaching. | - Optimize the concentration and incubation time for the azide-modified precursor. - Ensure the freshness of the sodium ascorbate solution. - Increase the concentration of TAMRA alkyne 6-isomer and/or the click reaction time. - Use an antibody to enrich the protein of interest before imaging. - Use an anti-fade mounting medium and minimize light exposure. |

| High background fluorescence | - Non-specific binding of TAMRA alkyne 6-isomer. - Autofluorescence of cells or medium. - Incomplete removal of excess reagents. | - Reduce the concentration of TAMRA alkyne 6-isomer. - Include a blocking step (e.g., with BSA) before the click reaction. - Image cells in a phenol (B47542) red-free medium. - Increase the number and duration of washing steps.[8] |

| Cell death or morphological changes | - Cytotoxicity of the metabolic label. - Copper-induced cytotoxicity. - Phototoxicity during imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-modified precursor. - Ensure the correct ratio of CuSO₄ to THPTA (1:5 is recommended). - Reduce the concentration of copper and/or the incubation time for the click reaction. - Use lower laser power and exposure times during imaging. |

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. interchim.fr [interchim.fr]

- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Protocol for TAMRA Alkyne Conjugation to Azide-Modified Proteins

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the conjugation of TAMRA (Tetramethylrhodamine) alkyne to azide-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This method allows for the precise labeling of proteins with a fluorescent dye, enabling a wide range of applications in proteomics, cell biology, and drug discovery, including protein tracking, localization, and quantification. The azide (B81097) and alkyne groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.[1][2][3]

I. Quantitative Data Summary

The efficiency of TAMRA alkyne conjugation can be influenced by several factors, including the nature of the protein, the accessibility of the azide group, and the reaction conditions. The following table summarizes typical quantitative data obtained from click chemistry-mediated protein labeling experiments.

| Parameter | Typical Value/Range | Method of Determination | Notes |

| Labeling Efficiency | > 85% | SDS-PAGE with in-gel fluorescence, Mass Spectrometry | Can approach near-quantitative yields with optimized conditions.[4] |

| Protein Recovery | > 90% | BCA assay, Bradford assay | Purification steps should be optimized to minimize protein loss. |

| Labeling Stoichiometry | 1:1 (or as designed) | Mass Spectrometry, UV-Vis Spectroscopy | The ratio of dye to protein can be controlled by the stoichiometry of the reactants. |

| Reaction Time | 30 minutes - 2 hours | Time-course analysis by SDS-PAGE | Reaction times can vary based on reactant concentrations and temperature. |

| TAMRA Alkyne Excess | 3x - 225x | --- | The excess of the dye may vary depending on the number of azide groups on the protein molecule.[1][5] |

II. Experimental Protocols

This protocol is designed for the conjugation of TAMRA alkyne to a purified azide-modified protein.

A. Materials and Reagents:

-

Azide-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)

-

TAMRA alkyne (e.g., 5-TAMRA-alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (B8700270)

-

Aminoguanidine (B1677879) hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Protein purification system (e.g., size-exclusion chromatography, dialysis)

-

SDS-PAGE system with fluorescence imaging capabilities

B. Preparation of Stock Solutions:

-

TAMRA Alkyne (10 mM): Dissolve the appropriate amount of TAMRA alkyne in anhydrous DMSO. Store protected from light at -20°C.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO4 in deionized water. Store at room temperature.

-

THPTA Ligand (50 mM): Dissolve THPTA in deionized water. Store at room temperature.[6]

-

Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution should be made immediately before use.[1][6]

-

Aminoguanidine Hydrochloride (100 mM): Dissolve aminoguanidine hydrochloride in deionized water. Store at 4°C.[1][4]

C. Experimental Workflow Diagram:

Caption: Experimental workflow for TAMRA alkyne conjugation to an azide-modified protein.

D. Step-by-Step Conjugation Protocol:

-

Prepare the Protein Solution:

-

Start with your azide-modified protein at a concentration of 1-5 mg/mL in a sodium azide-free buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[1]

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the following reagents in the order listed. Vortex briefly after each addition. The final concentrations provided are a starting point and may require optimization.

-

| Reagent | Stock Concentration | Volume (for 100 µL final volume) | Final Concentration |

| Azide-Modified Protein | 1-5 mg/mL | Up to 33 µL | Variable |

| Deionized Water | --- | To 100 µL | --- |

| Aminoguanidine HCl | 100 mM | 5 µL | 5 mM |

| Copper(II) Sulfate | 20 mM | 0.5 µL | 0.1 mM |

| THPTA Ligand | 50 mM | 1 µL | 0.5 mM |

| TAMRA Alkyne | 10 mM | 1 µL | 0.1 mM (adjust for desired excess) |

| Sodium Ascorbate | 100 mM | 5 µL | 5 mM |

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

-

Purification of the Labeled Protein:

-

Remove the excess TAMRA alkyne and other reaction components immediately after incubation.

-

Size-Exclusion Chromatography (SEC): This is the recommended method for separating the labeled protein from small molecule reagents. Use a column with an appropriate molecular weight cutoff for your protein.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with multiple buffer changes over 24-48 hours.

-

Protein Precipitation: Proteins can be precipitated using methods like chloroform/methanol precipitation, followed by washing the pellet.[5]

-

E. Analysis and Characterization:

-

SDS-PAGE Analysis:

-

Analyze the purified TAMRA-labeled protein by SDS-PAGE.

-

Visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA (typically Ex: ~555 nm, Em: ~580 nm).[7] A fluorescent band at the expected molecular weight of the protein confirms successful conjugation.[8]

-

Stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and assess purity.

-

-

Mass Spectrometry:

-

Use mass spectrometry (e.g., ESI-MS) to confirm the covalent modification and determine the exact mass of the labeled protein. This will also confirm the stoichiometry of labeling.

-

-

UV-Vis Spectroscopy:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and TAMRA.

-

III. Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inaccessible azide group | Denature and refold the protein (if possible). |

| Inactive reagents | Use freshly prepared sodium ascorbate. Ensure the TAMRA alkyne has not degraded. | |

| Insufficient catalyst | Optimize the concentration of copper and ligand. | |

| Non-specific Binding | Reaction of alkyne with other protein groups | This is less common with CuAAC than with strain-promoted alkyne-azide cycloaddition (SPAAC).[5] Ensure thorough purification. Include a negative control (protein without azide). |

| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the final DMSO concentration below 10%. |

| Protein instability in the reaction buffer | Optimize buffer conditions (pH, ionic strength). |

IV. Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical principle of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

Caption: The catalytic cycle of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. lifetein.com [lifetein.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Gel Fluorescence Visualization of Proteins Using TAMRA Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of proteomics and drug development, the precise visualization and quantification of proteins are paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications. This method allows for the specific labeling of proteins with reporter molecules, such as fluorescent dyes, in complex biological samples.

This document provides detailed application notes and protocols for the use of TAMRA (Tetramethylrhodamine) alkyne for the in-gel fluorescence visualization of proteins. TAMRA is a bright, photostable rhodamine-based dye, making it an excellent choice for fluorescent protein detection. These guidelines will cover the principles of the technique, detailed experimental procedures, data interpretation, and troubleshooting.

Principle of the Method

The visualization of proteins using TAMRA alkyne relies on a two-step process. First, a bioorthogonal handle, an azide (B81097) group, is metabolically, enzymatically, or chemically incorporated into the target protein(s). Subsequently, the azide-modified proteins are detected by the copper-catalyzed click reaction with TAMRA alkyne. This reaction forms a stable triazole linkage, covalently attaching the fluorescent TAMRA dye to the protein of interest. The labeled proteins can then be separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a standard fluorescence gel imager.

Quantitative Data Presentation

For researchers to make informed decisions about the selection of fluorescent dyes, a comparison of their key photophysical properties is essential. The following table summarizes the characteristics of TAMRA and other commonly used fluorescent dyes for in-gel protein detection.

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Sensitivity | Linear Dynamic Range |

| TAMRA | ~541-555 | ~567-580 | ~84,000 - 95,000 | ~0.1 - 0.3 | High | > 3 orders of magnitude |

| SYPRO Ruby | ~280, 450 | ~610 | N/A | N/A | Very High (sub-nanogram)[1][2][3][4] | > 3 orders of magnitude[1][2][3] |

| Coomassie Fluor Orange | ~300, 470 | ~570 | N/A | N/A | Good (nanogram)[5] | > 2 orders of magnitude[5] |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | High | Wide |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | Very High | Wide |

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

This section provides a detailed protocol for the labeling of azide-modified proteins in a cell lysate with TAMRA alkyne, followed by in-gel fluorescence visualization.

Materials and Reagents

-

Azide-modified protein sample (e.g., cell lysate from cells treated with an azide-bearing metabolic label)

-

TAMRA alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Urea

-

Tris-HCl

-

SDS

-

Chloroform

-

Deionized water

-

1D or 2D gel electrophoresis apparatus and reagents

-

Fluorescence gel imager with appropriate filters for TAMRA (Excitation: ~532 nm, Emission: ~580 nm)

Experimental Workflow Diagram